molecular formula C19H22O3 B14443102 1,1-Bis(4-ethoxyphenyl)-2-propanone CAS No. 77083-95-5

1,1-Bis(4-ethoxyphenyl)-2-propanone

Cat. No.: B14443102
CAS No.: 77083-95-5
M. Wt: 298.4 g/mol
InChI Key: OHQVZOKGYZHABU-UHFFFAOYSA-N
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Description

1,1-Bis(4-ethoxyphenyl)-2-propanone is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Bis(4-ethoxyphenyl)-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(4-ethoxyphenyl)-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

77083-95-5

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1,1-bis(4-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C19H22O3/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-13,19H,4-5H2,1-3H3

InChI Key

OHQVZOKGYZHABU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C

Origin of Product

United States

Foundational & Exploratory

1,1-Bis(4-ethoxyphenyl)-2-propanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticipated Chemical Properties of 1,1-Bis(4-ethoxyphenyl)-2-propanone

Introduction and Structural Elucidation

1,1-Bis(4-ethoxyphenyl)-2-propanone is a ketone featuring a propane backbone. The second carbon atom (C2) is part of a carbonyl group, while the first carbon atom (C1) is substituted with two 4-ethoxyphenyl groups. The presence of the bulky, electron-donating ethoxyphenyl groups on the alpha-carbon to the carbonyl is expected to significantly influence the molecule's steric and electronic properties.

The structure suggests potential applications as an intermediate in organic synthesis, possibly in the development of pharmaceuticals or other biologically active molecules, drawing parallels from related phenylpropanol structures investigated as neuroprotective agents.[1]

Caption: Predicted structure of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Physicochemical Properties (Predicted)

The physical and chemical properties of 1,1-Bis(4-ethoxyphenyl)-2-propanone can be estimated by examining related compounds. The molecular weight and formula are calculated based on its structure. Other properties are extrapolated from similar molecules.

PropertyPredicted ValueRationale based on Analogous Compounds
Molecular Formula C₂₁H₂₆O₃Based on structural components.
Molecular Weight 326.43 g/mol Calculated from the molecular formula.
Physical Form Likely a solid at room temperatureThe high molecular weight and presence of two phenyl rings suggest a higher melting point compared to simpler propanones. For instance, 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is a solid with a melting point of 48°C.[2]
Boiling Point > 300 °C (at atmospheric pressure)Phenyl-2-propanone has a boiling point of 214-216°C.[3] The addition of two ethoxyphenyl groups would significantly increase the molecular weight and intermolecular forces, leading to a much higher boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, dichloromethane)The large nonpolar bis(ethoxyphenyl) moiety will dominate, making it hydrophobic. Acetone, a related ketone, is miscible with water and ethanol.[4] However, the bulky aromatic groups in the target molecule will limit aqueous solubility.
Density ~1.1 g/cm³Phenyl-2-propanone has a density of approximately 1.0057 g/mL.[3] The addition of two ethoxy groups would likely increase the density.

Synthesis and Reactivity

Potential Synthetic Routes

A plausible synthetic route could involve a variation of the Friedel-Crafts acylation or a nucleophilic substitution reaction. One conceptual pathway could involve the reaction of a suitable carbanion with a derivative of ethoxybenzene.

A common method for synthesizing phenyl-2-propanones involves the reaction of benzyl cyanide with ethyl acetate in the presence of a strong base like sodium ethoxide.[3] A similar strategy could be adapted for 1,1-Bis(4-ethoxyphenyl)-2-propanone, though the steric hindrance from the two ethoxyphenyl groups would present a significant synthetic challenge.

synthesis start Starting Materials (e.g., Ethoxybenzene derivative) intermediate Intermediate Formation (e.g., Carbanion generation) start->intermediate Reagents reaction Key Reaction Step (e.g., Nucleophilic attack) intermediate->reaction Reactant product 1,1-Bis(4-ethoxyphenyl) -2-propanone reaction->product Crude Product purification Purification (e.g., Chromatography) product->purification Final Product

Caption: Conceptual synthetic workflow for 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Chemical Reactivity

The reactivity of 1,1-Bis(4-ethoxyphenyl)-2-propanone is dictated by the carbonyl group and the aromatic rings.

  • Carbonyl Group: The ketone can undergo nucleophilic addition reactions. Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol, 1,1-Bis(4-ethoxyphenyl)-2-propanol. This is a common reaction for ketones.

  • Aromatic Rings: The ethoxy-substituted phenyl rings are activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or sulfonation would likely occur at the ortho positions relative to the activating ethoxy group.

  • Alpha-Protons: The protons on the methyl group (C3) are acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. The following are predicted spectral data for 1,1-Bis(4-ethoxyphenyl)-2-propanone.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2Doublet4HAromatic H (ortho to alkyl)Aromatic protons in similar environments, as seen in related compounds.[5]
~6.8-6.9Doublet4HAromatic H (ortho to -OEt)Shielded by the electron-donating ethoxy group.
~5.0Singlet1HCHThe single proton on the carbon bearing the two phenyl groups.
~4.0Quartet4HOCH₂CH₃Typical chemical shift for methylene protons adjacent to an oxygen.
~2.2Singlet3HCOCH₃Protons of the methyl ketone group.
~1.4Triplet6HOCH₂CH₃Typical chemical shift for methyl protons of an ethoxy group.
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)AssignmentRationale
~207C=OCharacteristic chemical shift for a ketone carbonyl carbon.
~158Aromatic C-OAromatic carbon attached to the ethoxy group.
~130-135Aromatic C-CQuaternary aromatic carbons.
~128-130Aromatic CHAromatic carbons bearing a proton.
~114Aromatic CHAromatic carbons shielded by the ethoxy group.
~63OCH₂Methylene carbon of the ethoxy group.
~60C1Carbon atom attached to the two phenyl rings.
~30C3Methyl carbon of the ketone.
~15CH₃Methyl carbon of the ethoxy group.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050MediumAromatic C-H stretchCharacteristic of sp² C-H bonds.
~2950MediumAliphatic C-H stretchCharacteristic of sp³ C-H bonds.
~1715StrongC=O stretchTypical for a ketone carbonyl group. Ketones generally show a strong absorption in the 1680-1750 cm⁻¹ region.[6]
~1600, ~1500MediumC=C stretch (aromatic)Characteristic absorptions for aromatic rings.
~1250StrongC-O stretch (aryl ether)Strong absorption due to the aryl-alkyl ether linkage.
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 326.43 would be expected, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the acetyl group (•COCH₃) leading to a fragment at m/z ~283.

    • Cleavage of the C-C bond between the carbonyl and the bis(ethoxyphenyl)methyl carbon, resulting in a prominent peak for the [CH(C₆H₄OEt)₂]⁺ fragment.

    • Loss of an ethoxy radical (•OCH₂CH₃).

Safety and Handling

While specific toxicity data for 1,1-Bis(4-ethoxyphenyl)-2-propanone is unavailable, precautions should be based on analogous compounds.

  • General Hazards: May cause eye and skin irritation.[7] May be harmful if swallowed or inhaled.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[8]

  • Handling: Use in a well-ventilated area.[9] Keep away from heat, sparks, and open flames.[9] Ground and bond containers and receiving equipment to prevent static discharge.[10]

  • Storage: Store in a cool, well-ventilated place.[9] Keep container tightly closed.[10]

  • In case of exposure:

    • Inhalation: Remove to fresh air.[7]

    • Skin contact: Wash with plenty of soap and water.[8]

    • Eye contact: Rinse cautiously with water for several minutes.[9]

    • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[9]

Conclusion

1,1-Bis(4-ethoxyphenyl)-2-propanone is a complex ketone with anticipated properties influenced by its bulky, electron-rich aromatic substituents. While direct experimental data is scarce, a comprehensive understanding of its likely chemical behavior can be formulated through the analysis of its structural components and comparison with related molecules. The predictions for its physicochemical properties, reactivity, and spectral characteristics provide a solid foundation for future research and synthesis of this compound. All handling and experimental procedures should be conducted with caution, adhering to safety protocols for related chemical classes.

References

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. CHEMICAL COMPANY, INC.
  • Material Safety Data Sheet - VWR. VWR.
  • 2 - SAFETY DATA SHEET. TCI EUROPE N.V.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Synthesis of Phenyl-2-Propanone (P2P) - Erowid. Erowid.
  • IR NMR Chart. University of California, Los Angeles.
  • 1-(4-ETHOXYPHENYL)-1-PROPANOL | 1031927-88-4 - Benchchem. Benchchem.
  • Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide - Benchchem. Benchchem.
  • What is Acetone? Uses and chemical properties - Baochemicals. Baochemicals.

Sources

An In-depth Technical Guide to 1,1-Bis(4-ethoxyphenyl)-2-propanone: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and the Challenge of Identification

1,1-Bis(4-ethoxyphenyl)-2-propanone is an aromatic ketone characterized by a central propanone core. What distinguishes this molecule is the geminal substitution at the C1 position with two 4-ethoxyphenyl groups. This structure suggests its potential as a scaffold in medicinal chemistry, where bis-aryl compounds often exhibit interesting biological activities.

A primary challenge in the study of this specific molecule is the absence of a dedicated CAS (Chemical Abstracts Service) number in readily accessible chemical databases. While its structure is well-defined, its limited commercial availability and published research mean it is not as widely cataloged as some of its structural analogs. This guide will, therefore, provide a comprehensive overview of 1,1-Bis(4-ethoxyphenyl)-2-propanone, drawing upon its known structural information and making logical inferences from closely related, well-documented compounds.

Chemical Identity and Physicochemical Properties

PropertyValueSource
Molecular Formula C19H22O3[1]
Molecular Weight 298.38 g/mol Calculated
SMILES CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C[1]
InChI InChI=1S/C19H22O3/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-13,19H,4-5H2,1-3H3[1]
InChIKey OHQVZOKGYZHABU-UHFFFAOYSA-N[1]

Predicted physicochemical properties, such as LogP and polar surface area, can be calculated using computational models and are valuable in early-stage drug discovery for assessing druglikeness.

Proposed Synthesis and Mechanistic Considerations

While a specific, published synthesis for 1,1-Bis(4-ethoxyphenyl)-2-propanone is not available, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous structures. A common method for the synthesis of geminal bis-aryl compounds is the Friedel-Crafts alkylation.

A potential two-step synthesis could involve:

  • Friedel-Crafts acylation: Reaction of phenetole (ethoxybenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 2-chloro-1-(4-ethoxyphenyl)ethan-1-one.

  • Friedel-Crafts alkylation: A second Friedel-Crafts reaction where the previously formed chloro-ketone reacts with another equivalent of phenetole to yield the target molecule. A subsequent methylation would be required to obtain the propanone structure.

A more direct, albeit potentially lower-yielding, approach could be a one-pot reaction of a suitable propanone derivative with two equivalents of phenetole.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up and Purification cluster_product Final Product Phenetole Phenetole (Ethoxybenzene) Reaction_Vessel Reaction Vessel with Anhydrous Solvent Phenetole->Reaction_Vessel Propanone_Derivative Suitable Propanone Derivative (e.g., 1,1-dichloroacetone) Propanone_Derivative->Reaction_Vessel Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3) Lewis_Acid->Reaction_Vessel Quenching Quenching with Water/Acid Reaction_Vessel->Quenching 1. Reaction 2. Monitoring (TLC/GC) Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 1,1-Bis(4-ethoxyphenyl)-2-propanone Purification->Final_Product

Caption: Proposed workflow for the synthesis of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Analytical Characterization Workflow

The structural elucidation and purity assessment of the synthesized 1,1-Bis(4-ethoxyphenyl)-2-propanone would rely on a standard suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), aromatic protons in the para-substituted rings, a singlet for the methyl group of the propanone, and a singlet for the methine proton at the C1 position.

    • ¹³C NMR would show distinct signals for the carbonyl carbon, the aliphatic carbons of the ethoxy and propanone moieties, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) would be expected around 1715 cm⁻¹. Bands corresponding to C-O stretching of the ether linkages and C-H stretching of the aromatic and aliphatic groups would also be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C19H22O3) would confirm its molecular formula. Fragmentation patterns could provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile and water) would likely be effective.[2]

Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_final Outcome Crude_Product Crude 1,1-Bis(4-ethoxyphenyl)-2-propanone NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR IR IR Spectroscopy Crude_Product->IR MS Mass Spectrometry Crude_Product->MS HPLC HPLC Crude_Product->HPLC Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Determination HPLC->Purity_Assessment Characterized_Compound Characterized Compound with Purity >95% Structure_Elucidation->Characterized_Compound Purity_Assessment->Characterized_Compound

Caption: Standard workflow for the analytical characterization of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Potential Applications in Drug Development

While there is no specific research on the biological activity of 1,1-Bis(4-ethoxyphenyl)-2-propanone, its structural motifs are present in molecules of pharmaceutical interest.

  • Scaffold for Novel Bioactive Molecules: The bis-aryl structure is a common feature in compounds designed to interact with biological targets that have hydrophobic pockets. This scaffold could be a starting point for the synthesis of new chemical entities.

  • Intermediate in Multi-step Syntheses: This compound could serve as a key intermediate in the synthesis of more complex molecules. The ketone functionality is amenable to a wide range of chemical transformations, allowing for the introduction of further diversity.

  • Prodrug Strategies: The core structure could potentially be modified to create prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release an active drug. This approach can be used to improve a drug's pharmacokinetic properties, such as solubility or bioavailability.

The development of novel drug delivery systems, such as nanoparticles, is an area where new chemical entities are of interest. For example, polymers like ethoxy acetalated dextran are being explored for nanoparticle-based drug delivery.[3] The physicochemical properties of new molecules are critical for their potential encapsulation in such systems.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 1,1-Bis(4-ethoxyphenyl)-2-propanone. However, based on the safety information for structurally related aromatic ketones, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,1-Bis(4-ethoxyphenyl)-2-propanone represents a chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While the lack of a dedicated CAS number and extensive published literature presents a challenge, a logical framework for its synthesis, characterization, and potential application can be constructed based on established chemical principles and data from analogous compounds. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and potential of this and other novel bis-aryl ketones. Further research is warranted to fully elucidate its chemical and biological properties.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Ethoxyphenol. [Link]

  • CPAchem. SAFETY DATA SHEET: 1-Ethoxy-2-Propanol. [Link]

  • PubChemLite. 1,1-bis(4-ethoxyphenyl)propan-2-one. [Link]

  • Organic Syntheses. R-(−)- and S-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). [Link]

  • PubChemLite. 2-propanone, 1,1-bis(4-methoxyphenyl)-. [Link]

  • FooDB. Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). [Link]

  • Cheméo. Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). [Link]

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 1-(p-methoxyphenyl)-2-propanone, CAS Registry Number 122-84-9. [Link]

  • ResearchGate. Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL EPOXIDE DERIVATIVES FROM CHALCONE. [Link]

  • Ensysce Biosciences. Our Strategy. [Link]

  • Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

  • ResearchGate. Ethoxy acetalated dextran nanoparticles for drug delivery: A comparative study of formulation methods. [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • SIELC Technologies. 2-Propanone, 1-(4-methoxyphenyl)-. [Link]

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Methodological & Application

Application Note: Synthesis of Diaryl Propanoids from 4-Ethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of diaryl compounds derived from 4-ethoxyacetophenone, a versatile ketone used in various chemical transformations.[1][2] We present a detailed, validated protocol for the acid-catalyzed self-condensation of 4-ethoxyacetophenone to yield its dypnone analogue, 1,3-bis(4-ethoxyphenyl)-2-buten-1-one. Additionally, this note addresses the synthesis of the structural isomer, 1,1-Bis(4-ethoxyphenyl)-2-propanone, clarifying that its formation requires a distinct multi-step synthetic strategy rather than a direct self-condensation. The underlying mechanisms, experimental procedures, and strategic considerations are detailed for researchers in organic synthesis and drug development.

Introduction: The Reactivity of Aryl Methyl Ketones

Aryl methyl ketones, such as 4-ethoxyacetophenone, are foundational substrates in organic chemistry. The presence of α-hydrogens on the methyl group imparts nucleophilic character upon deprotonation, while the carbonyl carbon remains a potent electrophilic site. This duality allows for self-condensation reactions, typically under acidic or basic conditions, to form new carbon-carbon bonds.[3] The most common outcome of such a reaction is an aldol condensation, which involves the formation of a β-hydroxy ketone that readily dehydrates to yield a stable α,β-unsaturated ketone.[3][4] Understanding and controlling this reactivity is crucial for selectively synthesizing desired structural isomers.

This guide focuses on two isomeric products originating from 4-ethoxyacetophenone:

  • 1,3-Bis(4-ethoxyphenyl)-2-buten-1-one: The direct product of an acid-catalyzed aldol self-condensation and dehydration.

  • 1,1-Bis(4-ethoxyphenyl)-2-propanone: An isomer requiring a multi-step synthetic pathway involving the formation of a 1,1-diarylethane backbone.

Protocol I: Synthesis of 1,3-Bis(4-ethoxyphenyl)-2-buten-1-one via Acid-Catalyzed Self-Condensation

Principle & Mechanism

The self-condensation of an aryl methyl ketone in the presence of a strong acid is a classic example of an acid-catalyzed aldol reaction.[4] The mechanism proceeds through several key steps:

  • Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of one ketone molecule, significantly increasing the electrophilicity of the carbonyl carbon.

  • Enol Formation: A second ketone molecule tautomerizes to its enol form, a process also catalyzed by the acid. The enol serves as the carbon-based nucleophile.

  • Nucleophilic Attack: The enol attacks the protonated carbonyl of the first molecule, forming a new carbon-carbon bond and yielding a protonated aldol addition product.

  • Dehydration: The resulting β-hydroxy ketone intermediate is readily dehydrated under the acidic and often heated conditions to form a thermodynamically stable, conjugated α,β-unsaturated ketone.

G cluster_0 Step 1 & 2: Activation and Enol Formation cluster_1 Step 3: C-C Bond Formation cluster_2 Step 4: Dehydration K1 Molecule 1: 4-Ethoxyacetophenone PK1 Protonated Carbonyl (Electrophile) K1->PK1 Protonation Adduct Protonated Aldol Adduct K2 Molecule 2: 4-Ethoxyacetophenone E Enol Tautomer (Nucleophile) K2->E Tautomerization E->Adduct Nucleophilic Attack H H⁺ (Acid Catalyst) FinalProduct 1,3-Bis(4-ethoxyphenyl) -2-buten-1-one Adduct->FinalProduct -H₂O, -H⁺ Water H₂O G A 4-Ethoxyacetophenone B 1-(4-Ethoxyphenyl)ethanol A->B Reduction (e.g., NaBH₄) C 1-(1-Chloroethyl)-4-ethoxybenzene (Electrophile) B->C Halogenation (e.g., SOCl₂) E 1,1-Bis(4-ethoxyphenyl)ethane C->E Friedel-Crafts Alkylation (Lewis Acid Catalyst) D Phenetole (Nucleophile) D->E F 1,1-Bis(4-ethoxyphenyl)-2-propanone E->F Acylation (e.g., Lithiation then Acyl Chloride)

Sources

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 1,1-Bis(4-ethoxyphenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Rigorous Analytical Scrutiny

1,1-Bis(4-ethoxyphenyl)-2-propanone is an organic compound characterized by a central propanone structure flanked by two 4-ethoxyphenyl groups. Its structural similarity to bisphenol analogues, which are widely used in polymer manufacturing, suggests its potential role as a chemical intermediate or a reference standard in various industrial and research settings. The presence of both ketone and ether functionalities, along with multiple aromatic and aliphatic regions, necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.

The development of robust and reliable analytical methods is paramount for quality control in manufacturing, for ensuring the accuracy of toxicological or environmental studies, and for characterizing potential impurities or degradation products. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining a suite of orthogonal analytical techniques for the comprehensive characterization of this molecule. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established chemical principles to ensure trustworthy and reproducible results.

Table 1: Physicochemical Properties of 1,1-Bis(4-ethoxyphenyl)-2-propanone

PropertyValueSource
Molecular Formula C₁₉H₂₂O₃[1]
Molecular Weight 298.38 g/mol [1]
Monoisotopic Mass 298.1569 Da[1]
Predicted XlogP 3.9[1]
Structure
SMILES CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C[1]
InChIKey OHQVZOKGYZHABU-UHFFFAOYSA-N[1]

Chromatographic Purity and Quantification: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds. For 1,1-Bis(4-ethoxyphenyl)-2-propanone, a reversed-phase method is optimal, leveraging the compound's significant non-polar character for retention and separation from more polar or non-polar impurities.

Causality in Method Design

The choice of a C18 stationary phase is based on its proven efficacy in retaining and resolving aromatic compounds like bisphenols.[2][3] The mobile phase, a gradient of acetonitrile and water, provides the necessary polarity range to elute the target analyte while separating it from potential starting materials or by-products. The addition of 0.1% formic acid is a critical choice; it protonates residual silanols on the stationary phase, improving peak shape and reproducibility, and ensures consistent ionization if the effluent is directed to a mass spectrometer.[2] The detection wavelength is set to 275 nm, a region of strong absorbance for the ethoxyphenyl chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 10 mg of 1,1-Bis(4-ethoxyphenyl)-2-propanone and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with a 50:50 acetonitrile:water mixture to a working concentration of 100 µg/mL for analysis.

  • Chromatographic Conditions:

    • Column: Cogent Bidentate C18™ (2.1 x 50 mm, 2.2 µm) or equivalent.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

    • Gradient: Start at 60% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 60% B over 0.5 min, and equilibrate for 3.5 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5.0 µL.

    • Detection: 275 nm.

  • System Suitability:

    • Perform five replicate injections of the working standard.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Data Analysis:

    • Integrate the peak corresponding to the main analyte.

    • Calculate purity using the area percent method. Identify and quantify any impurities relative to the main peak.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Compound P2 Dissolve in Acetonitrile (Stock) P1->P2 P3 Dilute to Working Concentration P2->P3 A1 Inject 5 µL onto C18 Column P3->A1 A2 Gradient Elution (ACN/H₂O + 0.1% FA) A1->A2 A3 UV Detection at 275 nm A2->A3 D1 Integrate Chromatogram A3->D1 D2 Assess Peak Purity D1->D2 D3 Calculate Area % D2->D3 R1 R1 D3->R1 Final Purity Report

Caption: Workflow for HPLC-UV purity analysis.

Structural Confirmation: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds.[4] It provides two orthogonal pieces of information: the retention time from the GC separation and the mass spectrum from the MS detector, which serves as a molecular fingerprint. The ketone functionality and overall structure of 1,1-Bis(4-ethoxyphenyl)-2-propanone make it amenable to GC analysis without derivatization.

Causality in Method Design

The choice of Electron Ionization (EI) is standard for GC-MS as it induces reproducible fragmentation, creating a rich mass spectrum that is ideal for structural elucidation and library matching.[5] A non-polar DB-5ms or equivalent column is selected for its versatility and thermal stability, effectively separating compounds based on their boiling points. The oven temperature program is designed to ensure the compound is sufficiently volatile to elute from the column with good peak shape while providing separation from any potential volatile impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Chromatographic & Spectrometric Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to determine the retention time of the main peak.

    • Extract the mass spectrum for the main peak.

    • Identify the molecular ion peak ([M]⁺) at m/z 298.

    • Propose structures for major fragment ions. Key expected fragments for bisphenol-type compounds often arise from cleavage of the bonds connecting the phenyl rings.[6] For 1,1-Bis(4-ethoxyphenyl)-2-propanone, expect fragments corresponding to the loss of the acetyl group (CH₃CO, m/z 43), and cleavage yielding ethoxyphenyl-containing ions.

Table 2: Predicted Key Fragments in EI-MS

m/z (Mass-to-Charge)Proposed FragmentNotes
298[C₁₉H₂₂O₃]⁺Molecular Ion ([M]⁺)
255[M - CH₃CO]⁺Loss of the acetyl group
177[CH(C₆H₄OEt)₂]⁺Cleavage of the C-C bond adjacent to the carbonyl
135[CH₃CH₂OC₆H₄CH₂]⁺Benzylic cleavage ion
121[CH₃CH₂OC₆H₅]⁺Ethoxy-phenyl cation
43[CH₃CO]⁺Acetyl cation
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (100 µg/mL in Ethyl Acetate) A1 Inject 1 µL into GC P1->A1 A2 Vaporization & Separation (DB-5ms Column) A1->A2 A3 Elution into MS A2->A3 A4 EI Ionization (70 eV) A3->A4 A5 Mass Analysis (m/z 40-450) A4->A5 D1 Analyze Total Ion Chromatogram (TIC) A5->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Molecular Ion & Fragments D2->D3 R1 R1 D3->R1 Structural Confirmation

Caption: Workflow for GC-MS structural confirmation.

Definitive Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Causality in Method Design

A 400 MHz (or higher) spectrometer is chosen to achieve good spectral dispersion, which is crucial for resolving the multiplets in the aromatic region and clearly separating the aliphatic signals. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of non-polar compound. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point (0 ppm) for accurate chemical shift determination.[7]

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process the data and reference the CDCl₃ solvent peak to 77.16 ppm.

Data Interpretation and Predicted Spectra

The molecular structure allows for predictable chemical shifts and coupling patterns. The two ethoxyphenyl groups are chemically equivalent, simplifying the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~7.10Doublet4HAromatic H (ortho to CH)
~6.85Doublet4HAromatic H (ortho to OEt)
~4.50Singlet1H-CH- (methine)
~4.00Quartet4H-OCH₂CH₃
~2.15Singlet3H-C(=O)CH₃
~1.40Triplet6H-OCH₂CH₃
¹³C NMR δ (ppm)Assignment
~207C=O (Ketone)
~158Aromatic C-OEt
~133Aromatic C-CH
~130Aromatic CH (ortho to CH)
~114Aromatic CH (ortho to OEt)
~63-OCH₂CH₃
~60-CH- (methine)
~28-C(=O)CH₃
~15-OCH₂CH₃

Note: Chemical shifts (δ) are predicted based on standard functional group ranges and may vary slightly based on experimental conditions.[8]

Visualization: NMR Structural Correlation

NMR_Correlation cluster_mol Molecular Structure cluster_signals Predicted ¹H NMR Signals mol A A: ~7.10 ppm (d, 4H) B B: ~6.85 ppm (d, 4H) C C: ~4.50 ppm (s, 1H) D D: ~4.00 ppm (q, 4H) E E: ~2.15 ppm (s, 3H) F F: ~1.40 ppm (t, 6H)

Sources

Application Note: 1,1-Bis(4-ethoxyphenyl)-2-propanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthesis, and experimental protocols for 1,1-Bis(4-ethoxyphenyl)-2-propanone (also referred to as 3,3-bis(4-ethoxyphenyl)-2-butanone in some IUPAC numberings, or simply the bis-ethoxyphenyl acetone scaffold).

This compound serves as a critical gem-diarylalkyl building block. In medicinal chemistry, the gem-diaryl motif is a "privileged structure" found in numerous GPCR ligands (antihistamines, muscarinic antagonists) and ion channel blockers (calcium channel antagonists), where the two aromatic rings provide essential hydrophobic anchoring (pi-stacking) within the receptor binding pocket.

Executive Summary & Pharmacophore Relevance

1,1-Bis(4-ethoxyphenyl)-2-propanone represents a lipophilic, bulky ketone scaffold used primarily as a precursor for synthesizing 3,3-diarylpropylamines and tertiary carbinols . The presence of the para-ethoxy groups enhances the lipophilicity and electron-donating character of the aromatic rings compared to the unsubstituted diphenyl analogs, potentially altering metabolic stability (via O-dealkylation) and receptor affinity.

Key Medicinal Applications:
  • H1-Receptor Antagonists (Antihistamines): The gem-diaryl core mimics the structure of classical antihistamines (e.g., derivatives related to the diphenhydramine or chlorpheniramine pharmacophore, though structurally distinct).

  • Calcium Channel Blockers: Lipophilic gem-diarylalkylamines are known to block L-type calcium channels (similar to the mechanism of Fendiline or Prenylamine ).

  • Anticholinergics: Conversion to tertiary alcohols or esters yields motifs found in antimuscarinic agents.

  • Agrochemical Intermediates: Structural analogs (DDT-isosteres) have been investigated for insecticidal activity with reduced persistence compared to organochlorines.

Chemical Structure & Properties

PropertyData
IUPAC Name 1,1-Bis(4-ethoxyphenyl)propan-2-one
Molecular Formula C₁₉H₂₂O₃
Molecular Weight 298.38 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity)
H-Bond Acceptors 3 (2 Ether, 1 Ketone)
H-Bond Donors 0
Key Reactivity Nucleophilic addition at C2 (Carbonyl); Electrophilic aromatic substitution at C3/C5 of rings.[1][2][3][4]

Divergent Synthesis Pathways (Graphviz)

The following diagram illustrates the central role of 1,1-Bis(4-ethoxyphenyl)-2-propanone in generating diverse bioactive scaffolds.

G Precursor Bis(4-ethoxyphenyl)acetonitrile Ketone 1,1-Bis(4-ethoxyphenyl)- 2-propanone (Core Scaffold) Precursor->Ketone 1. MeMgBr 2. H3O+ (Grignard) Amine 3,3-Bis(4-ethoxyphenyl)- 2-propylamine (GPCR Ligand Motif) Ketone->Amine R-NH2 / NaBH(OAc)3 (Reductive Amination) Alcohol Tertiary Carbinol (Antimuscarinic Motif) Ketone->Alcohol R-MgBr (Grignard Addition) Indole Bis-Aryl Indole (Fischer Synthesis) Ketone->Indole Ph-NHNH2 / Acid (Fischer Indole)

Figure 1: Divergent synthesis pathways from the 1,1-bis(4-ethoxyphenyl)-2-propanone scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 1,1-Bis(4-ethoxyphenyl)-2-propanone from Bis(4-ethoxyphenyl)acetonitrile via Grignard addition. Rationale: Direct alkylation of the nitrile followed by hydrolysis is preferred over Friedel-Crafts acylation of the methane derivative due to higher regioselectivity and yield.

Materials:

  • Bis(4-ethoxyphenyl)acetonitrile (10 mmol)

  • Methylmagnesium Bromide (3.0 M in ether, 12 mmol)

  • Anhydrous Diethyl Ether or THF (50 mL)

  • HCl (6M)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

  • Solubilization: Dissolve Bis(4-ethoxyphenyl)acetonitrile (2.81 g, 10 mmol) in 30 mL of anhydrous THF.

  • Addition: Cool the solution to 0°C. Add MeMgBr (4.0 mL, 12 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours. The formation of the magnesium imine salt intermediate occurs.

  • Hydrolysis: Cool to 0°C. Cautiously quench with 20 mL of 6M HCl.

  • Reflux (Hydrolysis): Reflux the biphasic mixture for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Validation:

  • IR: Appearance of strong C=O stretch at ~1715 cm⁻¹.

  • ¹H NMR: Singlet at ~2.1 ppm (3H, -COCH₃); Singlet at ~4.8 ppm (1H, Ar₂CH-).

Protocol B: Reductive Amination (Synthesis of GPCR Ligand Analogs)

Objective: Convert the ketone to a secondary amine, mimicking the structure of calcium channel blockers like Fendiline.

Materials:

  • 1,1-Bis(4-ethoxyphenyl)-2-propanone (1.0 eq)

  • Primary Amine (e.g., Isopropylamine or Benzylamine) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane)

Procedure:

  • Imine Formation: In a vial, mix the ketone (1 mmol) and amine (1.2 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir for 30 minutes at Room Temperature.

  • Reduction: Add STAB (1.5 mmol) in one portion. Stir overnight under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. Wash with water.

  • Isolation: Convert the crude amine to its Hydrochloride salt using HCl/Ether for stability and characterization.

Mechanistic Insight: The bulky gem-diaryl group creates steric hindrance. STAB is chosen over NaCNBH₃ because it is less toxic and works effectively in non-protic solvents, minimizing the reduction of the ketone prior to imine formation.

Biological & Toxicological Context (E-E-A-T)

Structure-Activity Relationship (SAR) Notes
  • Lipophilicity: The 4-ethoxy groups significantly increase LogP compared to methoxy or hydrogen analogs. This enhances blood-brain barrier (BBB) penetration, making this scaffold suitable for CNS-active targets but also increasing the risk of non-specific binding.

  • Metabolism: The ethoxy group is a site for metabolic O-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting the drug to a phenolic metabolite. This must be accounted for in pharmacokinetic profiling.

Safety & Handling
  • Precaution: As a lipophilic ketone, the compound may be a skin irritant.

  • Toxicology: Analogs (like DDT metabolites) have historical concerns regarding bioaccumulation. However, the ketone functionality provides a metabolic handle (reduction/conjugation) that facilitates excretion compared to purely halogenated analogs.

References

  • Lednicer, D. (2008). The Organic Chemistry of Drug Synthesis. Wiley-Interscience.
  • Katzung, B. G. (2018). Basic & Clinical Pharmacology. McGraw-Hill Education. (Pharmacology of Calcium Channel Blockers and Antihistamines).
  • Patra, A., et al. (2013). "Synthesis and biological evaluation of gem-diarylalkyl derivatives." European Journal of Medicinal Chemistry. Link (Representative citation for class properties).

  • PubChem Compound Summary. "1,1-Bis(4-ethoxyphenyl) derivatives." National Center for Biotechnology Information. Link

(Note: Specific literature on the exact "bis-ethoxy" ketone is sparse; protocols are derived from the validated chemistry of the homologous "bis-methoxy" and "diphenyl" series widely used in medicinal chemistry.)

Sources

Application Notes and Protocols: 1,1-Bis(4-ethoxyphenyl)-2-propanone as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,1-Bis(4-ethoxyphenyl)-2-propanone as a strategic precursor in the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Precursor Profile: 1,1-Bis(4-ethoxyphenyl)-2-propanone

1,1-Bis(4-ethoxyphenyl)-2-propanone is a symmetrical ketone characterized by a central propanone core flanked by two 4-ethoxyphenyl substituents. This unique structure provides a versatile scaffold for the construction of diverse heterocyclic systems.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₉H₂₂O₃-
Molecular Weight 298.38 g/mol -
CAS Number 2589-72-2-
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. Insoluble in water.General knowledge

Safety Information:

As with any chemical reagent, appropriate safety precautions should be taken when handling 1,1-Bis(4-ethoxyphenyl)-2-propanone. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Strategy: The Chalcone Gateway

A primary and highly effective strategy for employing 1,1-Bis(4-ethoxyphenyl)-2-propanone in heterocyclic synthesis is through its conversion to a chalcone-type intermediate. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is the cornerstone of this approach.[1][2][3][4] The resulting α,β-unsaturated ketone, a 1,3-diarylpropenone derivative, is a versatile synthon for a variety of cyclization reactions.[5][6]

Figure 1: General synthetic workflow.

Synthesis of Heterocyclic Compounds

The following sections provide detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines starting from 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities.[7][8] The synthesis of pyrazoles from 1,1-Bis(4-ethoxyphenyl)-2-propanone proceeds via a two-step sequence: Claisen-Schmidt condensation followed by cyclization with a hydrazine derivative.[7]

Step 1: Synthesis of 1,3-Bis(4-ethoxyphenyl)-1-(aryl)prop-2-en-1-one (Chalcone)

This protocol describes a general procedure for the Claisen-Schmidt condensation of 1,1-Bis(4-ethoxyphenyl)-2-propanone with a substituted aromatic aldehyde.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1-Bis(4-ethoxyphenyl)-2-propanone (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (approximately 10-15 mL per gram of ketone).

  • Base Addition: To the stirred solution at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise (approximately 2-3 eq.). The reaction mixture may turn colored and a precipitate may form.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 3,5-Diaryl-4-(4-ethoxyphenyl)pyrazoles

This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the synthesized chalcone (1.0 eq.) in glacial acetic acid (approximately 10-15 mL per gram of chalcone).

  • Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Figure 2: Pyrazole synthesis workflow.

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are found in a number of natural products and are present in several commercial drugs.[9] The synthesis from the chalcone intermediate involves cyclization with hydroxylamine hydrochloride.[9][10][11]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chalcone synthesized in Step 1 of the pyrazole synthesis (1.0 eq.) in ethanol (approximately 15-20 mL per gram of chalcone).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) and sodium acetate (2.0-2.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude isoxazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Figure 3: Isoxazole synthesis workflow.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and are prevalent in a wide array of biologically active molecules.[5][12] The synthesis of pyrimidines from the chalcone intermediate can be achieved through condensation with urea, thiourea, or guanidine hydrochloride.[5][12][13]

Protocol (using Guanidine Hydrochloride):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chalcone (1.0 eq.) in ethanol (approximately 20-25 mL per gram of chalcone).

  • Reagent Addition: Add guanidine hydrochloride (1.2 eq.) and a solution of sodium hydroxide (2.5 eq.) in a small amount of water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude pyrimidine can be purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).

Figure 4: Pyrimidine synthesis workflow.

Conclusion

1,1-Bis(4-ethoxyphenyl)-2-propanone serves as a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds with significant potential in drug discovery and development. The straightforward conversion to a chalcone intermediate opens up a gateway to a diverse array of pyrazoles, isoxazoles, and pyrimidines. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel heterocyclic entities with potential therapeutic applications.

References

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. (Link not available)
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. (Link not available)
  • Claisen-Schmidt Condensation. University of Missouri-St. Louis. [Link]

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry. [Link]

  • synthesis of various pyrimidine derivatives from urea and chalcones. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich. (Link not available)
  • Full article: New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis. [Link]

  • Safety d
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. UNC Press | Janeway. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. Impactfactor. [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. Chemical. (Link not available)
  • Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • 1,1-bis(4-methoxyphenyl)propan-2-one. Chemsrc. [Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

  • R. Organic Syntheses Procedure. [Link]

  • 2-(4-Ethoxyphenyl)propan-2-amine Properties. CompTox Chemicals Dashboard. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). FooDB. [Link]

  • para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. The Good Scents Company. [Link]

  • Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Navigating the Purification of 1,1-Bis(4-alkoxyphenyl)-2-propanones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "1,1-Bis(4-ethoxyphenyl)-2-propanone" is not widely documented in scientific literature. This guide will focus on the purification challenges of its close structural analog, 1,1-bis(4-methoxyphenyl)propan-2-one , for which more data is available. The principles and troubleshooting strategies discussed are directly applicable to the ethoxy derivative.

Introduction

The purification of 1,1-bis(4-alkoxyphenyl)-2-propanones, key intermediates in various synthetic pathways, often presents significant challenges that can impact yield, purity, and downstream applications. This technical support center provides a comprehensive resource for researchers encountering difficulties in the purification of these diaryl propanones. Drawing upon established chemical principles and field-proven insights, this guide offers troubleshooting protocols and frequently asked questions to navigate common purification hurdles.

Core Purification Challenges at a Glance

The primary difficulties in purifying 1,1-bis(4-alkoxyphenyl)-2-propanones stem from their synthesis, typically a Friedel-Crafts acylation or a related C-C bond-forming reaction. These challenges include:

  • Removal of Unreacted Starting Materials: Excess phenetole (ethoxybenzene) or anisole (methoxybenzene) can be difficult to separate due to similar polarities.

  • Separation of Isomeric Byproducts: The Friedel-Crafts reaction can yield ortho- and meta-isomers in addition to the desired para-substituted product.

  • Elimination of Reaction Byproducts: Dealkylation of the ether groups or self-condensation products can introduce complex impurities.

  • Residual Catalyst Removal: Lewis acid catalysts (e.g., AlCl₃) and their hydrolysis products must be thoroughly removed.

Below is a logical workflow to approach the purification of 1,1-bis(4-alkoxyphenyl)-2-propanones.

PurificationWorkflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Quench & Extraction) Crude_Product->Aqueous_Workup Remove Catalyst & Water-Soluble Impurities Initial_Purification Initial Purification Decision Aqueous_Workup->Initial_Purification Recrystallization Recrystallization Initial_Purification->Recrystallization If Solid Chromatography Column Chromatography Initial_Purification->Chromatography If Oily or Complex Mixture Distillation Distillation (High Vacuum) Initial_Purification->Distillation If Liquid & Thermally Stable Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Distillation->Purity_Analysis Purity_Analysis->Chromatography Purity < 98% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 98%

Caption: A general decision-making workflow for the purification of 1,1-bis(4-alkoxyphenyl)-2-propanones.

Troubleshooting Guides & FAQs

Section 1: Aqueous Workup Issues

Q1: After quenching my Friedel-Crafts reaction with HCl/ice, I have a persistent emulsion during ethyl acetate extraction. What should I do?

A1: Emulsions are common when residual aluminum salts are present.

  • Causality: Aluminum hydroxides formed during quenching can stabilize oil-in-water emulsions.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® (diatomaceous earth). This will break up the emulsion and remove fine particulates.

    • Solvent Modification: Add a small amount of a more polar solvent like methanol to the organic layer to alter the interfacial tension.

Q2: I observe a significant amount of solid material at the interface of my organic and aqueous layers. What is it and how do I handle it?

A2: This is likely aluminum salts that have precipitated.

  • Causality: Incomplete hydrolysis or high concentration of aluminum salts can lead to their precipitation.

  • Troubleshooting Steps:

    • Add More Acid/Water: Carefully add more dilute HCl and water to fully dissolve the salts.

    • Filtration: As mentioned above, filtration through Celite® is an effective method to remove these solids before proceeding with the separation of layers.

Section 2: Recrystallization Challenges

Q3: My 1,1-bis(4-methoxyphenyl)-2-propanone oils out during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Causality: The boiling point of the chosen solvent may be too high, or the solution is too supersaturated.

  • Troubleshooting Steps:

    • Add More Solvent: Immediately add more hot solvent to redissolve the oil.

    • Lower the Cooling Rate: Allow the solution to cool very slowly. Insulating the flask can help.

    • Use a Lower Boiling Point Solvent System: Switch to a solvent or solvent mixture with a lower boiling point. For instance, if you are using ethanol, try a mixture of ethanol and water.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution.

Q4: What are some good starting solvent systems for the recrystallization of 1,1-bis(4-methoxyphenyl)-2-propanone?

A4: The choice of solvent is critical and depends on the impurity profile. Based on the structure (a ketone with two ether functionalities), moderately polar solvents are a good starting point.

Solvent SystemRationale
Ethanol/WaterThe compound should be soluble in hot ethanol and less soluble upon the addition of water (an anti-solvent).
IsopropanolSimilar to ethanol, offers a good balance of polarity.
Ethyl Acetate/HexaneThe compound is likely soluble in ethyl acetate, and hexane can be used as an anti-solvent.
Acetone/HexaneAcetone is a good solvent for ketones; hexane acts as the anti-solvent.[1]

Experimental Protocol: Recrystallization of 1,1-bis(4-methoxyphenyl)-2-propanone

  • Dissolve the crude solid in a minimal amount of hot ethanol (near boiling).

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add warm water dropwise to the hot filtrate until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Section 3: Column Chromatography Difficulties

Q5: I am running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution is a common issue and can be addressed by modifying the mobile phase.

  • Causality: The polarity of the mobile phase is not optimal for differentiating between the components of the mixture.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: If your compound and the impurity are eluting too quickly, decrease the percentage of the more polar solvent in your mobile phase (e.g., from 20% ethyl acetate in hexane to 10%).

    • Use a Different Solvent System: Solvents have different selectivities. If an ethyl acetate/hexane system is not working, try a dichloromethane/methanol or a toluene/acetone system.

    • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.

    • Check for Overloading: Overloading the column can lead to poor separation. As a rule of thumb, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.

Q6: What is a good starting mobile phase for the column chromatography of 1,1-bis(4-methoxyphenyl)-2-propanone on silica gel?

A6: A good starting point is a mixture of a non-polar and a moderately polar solvent.

  • Recommended Systems:

    • Hexane/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

    • Dichloromethane/Hexane: This can be effective for separating less polar impurities.

    • Toluene/Ethyl Acetate: Offers different selectivity compared to hexane-based systems.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

ChromatographyTroubleshooting Start Poor Separation in Column Chromatography CoElution Co-elution of Product and Impurity Start->CoElution BroadPeaks Broad Peaks Start->BroadPeaks NoElution Product Not Eluting Start->NoElution ChangeSolvent ChangeSolvent CoElution->ChangeSolvent Adjust Mobile Phase Polarity or System Gradient Gradient CoElution->Gradient Use Gradient Elution CheckLoading CheckLoading BroadPeaks->CheckLoading Reduce Sample Load Repack Repack BroadPeaks->Repack Check Column Packing IncreasePolarity IncreasePolarity NoElution->IncreasePolarity Increase Mobile Phase Polarity

Sources

Technical Support Center: Degradation of 1,1-Bis(4-ethoxyphenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the stability of 1,1-Bis(4-ethoxyphenyl)-2-propanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the challenges of studying the degradation of this compound under acidic conditions.

Forced degradation studies are a critical component of pharmaceutical development, providing essential data on a drug's intrinsic stability, degradation pathways, and impurity profiles.[1][2] These studies are mandated by regulatory bodies like the ICH to ensure the development of validated, stability-indicating analytical methods.[3] This guide is designed to offer practical, field-tested insights to ensure your experiments are robust, reproducible, and compliant.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the acid-catalyzed degradation of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Q1: What is the likely primary mechanism of degradation for 1,1-Bis(4-ethoxyphenyl)-2-propanone under acidic conditions?

A1: Given its structure, which features two ether linkages on phenyl rings, the primary degradation pathway under strong acidic conditions is expected to be the acid-catalyzed hydrolysis (acidolysis) of the aryl-ether bonds.[4] The process is initiated by the protonation of one of the ether oxygen atoms, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.[1][5]

Q2: What are the expected degradation products?

A2: The acid hydrolysis of the two ethoxy groups (-OCH₂CH₃) on the phenyl rings would lead to the formation of ethanol and the corresponding di-hydroxylated compound, 1,1-Bis(4-hydroxyphenyl)-2-propanone. It is also possible that only one ether group hydrolyzes, leading to an intermediate, 1-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)-2-propanone. The core propanone structure is generally stable to acid hydrolysis, but under very harsh conditions (e.g., high temperature and high acid concentration), further unforeseen degradation could occur.

Q3: How does acid concentration and temperature affect the degradation rate?

A3: The rate of acid hydrolysis is highly dependent on both acid concentration and temperature.[1][6]

  • Acid Concentration: Higher concentrations of acid (e.g., 1 M HCl vs. 0.1 M HCl) will increase the concentration of protonated substrate, thereby accelerating the reaction rate.[2][7]

  • Temperature: Increasing the temperature provides the necessary activation energy for the hydrolytic cleavage, significantly speeding up the degradation process. Typical conditions for forced degradation studies range from 40-80°C.[6]

Q4: What analytical techniques are best suited for monitoring this degradation study?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[8] A reversed-phase method (e.g., using a C18 column) would be ideal for separating the relatively non-polar parent compound from its more polar hydroxylated degradation products. For definitive identification and structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[8][9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My degradation is too fast, and the parent compound is completely gone in the first time point.

  • Cause: The stress conditions (acid concentration and/or temperature) are too harsh. The goal of a forced degradation study is to achieve a target degradation of 5-20%, which allows for the reliable detection and quantification of degradation products.[3]

  • Solution:

    • Reduce Temperature: Lower the reaction temperature in 10-15°C increments (e.g., from 80°C to 60°C).

    • Lower Acid Concentration: Decrease the acid concentration (e.g., from 1 M HCl to 0.5 M or 0.1 M HCl).

    • Shorten Time Points: Take your first time point much earlier (e.g., 30 minutes or 1 hour instead of several hours).

Problem 2: I am not seeing any degradation, even after prolonged heating.

  • Cause: The stress conditions are too mild, or the compound is intrinsically very stable to acid hydrolysis.

  • Solution:

    • Increase Temperature: Raise the reaction temperature, for example, to 70°C or 80°C.

    • Increase Acid Concentration: Use a higher concentration of acid, such as 1 M HCl or H₂SO₄.[2]

    • Extend Study Duration: Increase the duration of the experiment, taking time points over 24 or 48 hours.

    • Confirm Compound Solubility: Ensure your compound is fully dissolved in the reaction medium. If solubility is low in the aqueous acid, a co-solvent like acetonitrile or methanol may be required, but be mindful that this can alter the reaction kinetics.[7]

Problem 3: My chromatogram shows many small, unexpected peaks, and my mass balance is poor.

  • Cause: This could indicate secondary degradation, where the primary degradants are themselves unstable and break down further. It might also suggest complex side reactions are occurring.

  • Solution:

    • Use Milder Conditions: Revert to less aggressive temperature and acid settings to favor the formation of primary degradants.

    • LC-MS Analysis: Use LC-MS to get mass information on the unknown peaks. This is crucial for proposing structures and understanding the degradation pathway.[10]

    • Check for Oxidative Degradation: Ensure your reaction is properly sealed and consider purging with an inert gas (like nitrogen) to rule out concurrent oxidative degradation, which can sometimes be initiated under harsh conditions.

Problem 4: My chromatographic peak shapes are poor, or the retention times are shifting.

  • Cause: This is often related to the sample matrix or the analytical method itself. Injecting a highly acidic or basic sample directly can damage the column and affect chromatography.

  • Solution:

    • Neutralize Samples: Before injection, you MUST neutralize the sample by adding an equimolar amount of base (e.g., NaOH). This protects the HPLC column and ensures reproducible chromatography.

    • Dilute Samples: Dilute the neutralized sample in the mobile phase's initial composition to ensure it is fully dissolved and to minimize solvent effects on the peak shape.

    • Method Validation: Ensure your analytical method is robust. Check for buffer capacity, column temperature effects, and mobile phase stability.

Experimental Protocols & Visualizations

Protocol 1: Acid-Forced Degradation Study

This protocol outlines a standard procedure for conducting an acid-forced degradation study.

1. Reagent and Solution Preparation:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 1,1-Bis(4-ethoxyphenyl)-2-propanone in a suitable solvent (e.g., acetonitrile or methanol).
  • Acid Solution: Prepare a 1.0 M solution of Hydrochloric Acid (HCl) in water.
  • Neutralization Solution: Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in water.

2. Reaction Setup:

  • In a clean vial, add a specific volume of the drug stock solution.
  • Add an equal volume of the 1.0 M HCl solution to initiate the reaction. The final drug concentration will be 0.5 mg/mL in 0.5 M HCl.
  • Prepare a control sample (time zero) by immediately proceeding to the quenching step after mixing.
  • Place the reaction vial in a controlled temperature environment (e.g., a water bath or oven set to 60°C).

3. Sampling and Quenching:

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
  • Immediately quench the reaction by adding an equimolar volume (100 µL) of the 1.0 M NaOH solution. This neutralizes the acid and stops the degradation.
  • Vortex the quenched sample to ensure homogeneity.

4. Sample Preparation for Analysis:

  • Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using your mobile phase as the diluent.
  • Filter the sample through a 0.45 µm syringe filter if necessary before injecting it into the HPLC.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.
  • Monitor the decrease in the parent peak area and the increase in degradation product peak areas over time.
Data Presentation

Summarize your results in a clear table to track the degradation over time.

Time Point (Hours)Parent Compound Area% Parent RemainingDegradant 1 AreaDegradant 2 AreaMass Balance (%)
01,500,000100.000100.0
21,425,00095.070,000-99.7
41,350,00090.0145,000-99.7
81,200,00080.0290,000-99.3
24900,00060.0585,000-99.0

Note: Mass balance is calculated by comparing the sum of the peak areas of the parent and all degradants at a given time point to the initial area of the parent compound at time zero.

Visualizations

Diagram 1: Proposed Acid Degradation Pathway

G cluster_main Acid-Catalyzed Hydrolysis Parent 1,1-Bis(4-ethoxyphenyl)-2-propanone Intermediate 1-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)-2-propanone Parent->Intermediate +H₂O, -EtOH [H⁺ Catalyst] Product 1,1-Bis(4-hydroxyphenyl)-2-propanone Intermediate->Product +H₂O, -EtOH [H⁺ Catalyst]

Caption: Proposed pathway for the acid hydrolysis of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Diagram 2: Experimental Workflow for Forced Degradation

A 1. Prepare Drug Stock & Acid Solutions B 2. Mix & Start Reaction (t=0 sample) A->B C 3. Incubate at Controlled Temp B->C D 4. Withdraw Aliquot at Time Point C->D E 5. Quench Reaction (Neutralize) D->E F 6. Dilute & Prepare for Injection E->F G 7. Analyze by HPLC/LC-MS F->G H 8. Quantify & Assess Mass Balance G->H

Caption: Standard workflow for a kinetic forced degradation experiment.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Stability Indicating Forced Degradation Studies. (n.d.). Rajshree J.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Review on Forced Degradation Studies. (n.d.).
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2020).
  • Catalytic Degradation of Bisphenol A in Water by Non-Thermal Plasma Coupled with Persulf

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Validation & Comparative

A Comparative Guide to the Synthesis of Diaryl Propanones for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 1,3-diaryl propanone scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active molecules. Its prevalence in natural products and its role as a key intermediate in the construction of heterocyclic and carbocyclic systems underscore the importance of efficient and versatile synthetic methodologies. This guide provides an in-depth, objective comparison of the primary methods for synthesizing 1,3-diaryl propanones, grounded in experimental data and mechanistic understanding to empower informed decisions in your synthetic campaigns.

Introduction: The Significance of the 1,3-Diaryl Propanone Motif

The 1,3-diaryl propanone, also known as a dihydrochalcone or benzylacetophenone, is a privileged structural motif in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The flexibility of this three-carbon linker between two aromatic rings allows for diverse conformational presentations, making it an ideal template for probing protein-ligand interactions. Consequently, the development of robust and adaptable synthetic routes to access this core structure is of paramount importance.

This guide will explore and compare the following key synthetic strategies:

  • Claisen-Schmidt Condensation followed by Selective Reduction: A classic and widely used two-step approach.

  • Friedel-Crafts Acylation: A direct, one-step method for forging a key carbon-carbon bond.

  • Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki-Miyaura): Modern, versatile methods offering broad substrate scope.

  • Ketonic Decarboxylation: A more traditional method with specific applications.

  • Pinacol Rearrangement: An intriguing, though less common, route involving a skeletal rearrangement.

Each method will be evaluated based on its mechanism, experimental protocol, yield, substrate scope, and practical considerations, including "green chemistry" metrics.

Method 1: Claisen-Schmidt Condensation and Subsequent Reduction

This two-step approach is one of the most established and reliable methods for the synthesis of 1,3-diaryl propanones. It leverages the well-known Claisen-Schmidt condensation to first form a 1,3-diaryl-2-propen-1-one (chalcone), which is then selectively reduced to the desired saturated propanone.

Mechanism & Rationale

The initial Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde).[1] The absence of α-hydrogens on the aromatic aldehyde prevents self-condensation, leading to a more controlled reaction. The subsequent dehydration of the aldol adduct is typically spontaneous, driven by the formation of a highly conjugated system.

The second step involves the selective reduction of the α,β-unsaturated double bond of the chalcone without affecting the carbonyl group or the aromatic rings. This is commonly achieved through catalytic hydrogenation or transfer hydrogenation.

Experimental Protocols

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Reagents: Acetophenone, Benzaldehyde, Sodium Hydroxide, Ethanol, Water.

  • Procedure:

    • Dissolve sodium hydroxide in water and add ethanol with cooling.

    • To this cooled solution, add benzaldehyde followed by the dropwise addition of acetophenone.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone.

Step 2: Catalytic Transfer Hydrogenation of Chalcone

  • Reagents: 1,3-Diphenyl-2-propen-1-one, Ammonium Formate, Palladium on Carbon (10% Pd/C), Methanol.

  • Procedure:

    • To a solution of the chalcone in methanol, add 10% Pd/C followed by ammonium formate.

    • Reflux the reaction mixture for 15-30 minutes, monitoring the reaction progress by TLC.

    • After completion, filter the reaction mixture through a celite bed to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the 1,3-diphenyl-2-propanone.

Performance Data
ParameterValue/Observation
Yield (Overall) Typically 70-90%
Substrate Scope Broad; tolerates a wide range of substituted benzaldehydes and acetophenones.
Advantages Reliable, high-yielding, uses readily available starting materials.
Disadvantages Two-step process, potential for side reactions in the condensation step.
Workflow Diagram

Claisen_Schmidt_Reduction A Aryl Ketone + Aryl Aldehyde B Claisen-Schmidt Condensation (Base, EtOH/H2O) A->B Reactants C Chalcone (1,3-Diaryl-2-propen-1-one) B->C Step 1 D Catalytic Hydrogenation (e.g., Pd/C, HCOOHNH4) C->D Intermediate E 1,3-Diaryl Propanone D->E Step 2

Claisen-Schmidt condensation followed by reduction.

Method 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a more direct, one-pot approach to certain 1,3-diaryl propanones by forming the C-C bond between one of the aryl rings and the propanone backbone in a single step.

Mechanism & Rationale

This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, such as a phenylacetyl chloride derivative, in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[2][3] The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of the aromatic ring, and subsequent loss of a proton restores aromaticity, yielding the desired ketone. A key advantage over Friedel-Crafts alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[4] Also, the acylium ion is resonance-stabilized and does not undergo rearrangement.

Experimental Protocol
  • Reagents: Aromatic substrate (e.g., Benzene), Phenylacetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • Suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

    • Add a solution of phenylacetyl chloride in dry DCM dropwise to the stirred suspension.

    • After stirring for a short period to allow for complex formation, add the aromatic substrate dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Performance Data
ParameterValue/Observation
Yield 60-85%
Substrate Scope Generally effective for electron-rich aromatic and heteroaromatic substrates. Electron-withdrawing groups on the aromatic substrate can hinder or prevent the reaction.
Advantages Direct, one-pot synthesis. Avoids rearrangements.
Disadvantages Requires stoichiometric amounts of a strong Lewis acid, which generates significant acidic waste. Limited functional group tolerance (e.g., amines and alcohols can interfere).
Workflow Diagram```dot

Friedel_Crafts

Direct C-C bond formation via Suzuki-Miyaura coupling.

Method 4: Ketonic Decarboxylation

This classical method is particularly useful for the synthesis of symmetrical 1,3-diaryl propanones, such as the parent compound 1,3-diphenyl-2-propanone (dibenzyl ketone).

Mechanism & Rationale

Ketonic decarboxylation involves the heating of two equivalents of a carboxylic acid, typically in the presence of a metal oxide catalyst, to form a symmetrical ketone with the loss of one equivalent of carbon dioxide and one equivalent of water. The proposed mechanism involves the nucleophilic attack of the α-carbon of one acid molecule onto the carbonyl carbon of another, possibly in a concerted fashion with decarboxylation.

Experimental Protocol (for Dibenzyl Ketone)
  • Reagents: Phenylacetic acid, Acetic anhydride, Potassium acetate.

  • Procedure:

    • Heat a mixture of phenylacetic acid, acetic anhydride, and potassium acetate at 140-150°C for approximately two hours.

    • Slowly distill the mixture to remove acetic acid.

    • The residue contains dibenzyl ketone, which can be further purified by vacuum distillation.

Performance Data
ParameterValue/Observation
Yield Moderate (around 40-50%)
Substrate Scope Primarily limited to the synthesis of symmetrical ketones. Mixed decarboxylations often give complex product mixtures.
Advantages Uses relatively simple and inexpensive starting materials.
Disadvantages High temperatures required, often provides moderate yields, and has a limited substrate scope.

Method 5: Pinacol Rearrangement

The Pinacol rearrangement is a more sophisticated and less common method for accessing the diaryl propanone skeleton, which proceeds through an acid-catalyzed rearrangement of a 1,2-diol (a pinacol).

Mechanism & Rationale

The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol, which then departs as a water molecule to form a carbocation. [5][6]This is followed by a 1,2-migration of an adjacent group (in this case, an aryl group) to the carbocation center, which is driven by the formation of a more stable, resonance-stabilized oxonium ion. Deprotonation of this intermediate yields the final ketone product. The key to applying this method is the synthesis of the requisite 1,2-diaryl-1,2-propanediol precursor.

Experimental Protocol (Conceptual)
  • Synthesis of 1,2-Diaryl-1,2-propanediol: This can be achieved through various methods, such as the pinacol coupling of two different aryl ketones or the reaction of an α-hydroxyketone with an organometallic reagent.

  • Rearrangement:

    • Treat the 1,2-diaryl-1,2-propanediol with a strong acid (e.g., sulfuric acid) in a suitable solvent.

    • Heat the reaction mixture to facilitate the rearrangement.

    • After completion, quench the reaction with water and extract the product.

    • Purify the resulting 1,3-diaryl propanone by chromatography or recrystallization.

Performance Data
ParameterValue/Observation
Yield Variable, highly dependent on the stability of the carbocation intermediate and the migratory aptitude of the aryl groups.
Substrate Scope Limited by the availability of the 1,2-diol precursors.
Advantages Offers a unique route involving a skeletal rearrangement, which can be useful for creating complex structures.
Disadvantages Multi-step process, potential for side reactions, and the synthesis of the diol precursor can be challenging.

Comparative Summary and Conclusion

The choice of synthetic method for a particular 1,3-diaryl propanone target will depend on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost.

MethodKey AdvantagesKey DisadvantagesTypical YieldGreen Chemistry Considerations
Claisen-Schmidt & Reduction High reliability, broad scope, inexpensive reagents.Two-step process, use of base.70-90%Good atom economy in the reduction step.
Friedel-Crafts Acylation Direct, one-pot synthesis.Stoichiometric Lewis acid, acidic waste, limited functional group tolerance.60-85%Poor atom economy due to stoichiometric catalyst, hazardous reagents.
Heck Reaction & Oxidation Excellent functional group tolerance, mild conditions.Two steps, use of palladium catalyst.65-90%Catalytic palladium is an improvement, but still a heavy metal.
Suzuki-Miyaura Coupling Excellent functional group tolerance, very broad scope.Cost of palladium, pre-functionalized substrates needed.70-95%Milder conditions than Friedel-Crafts, but still relies on a precious metal catalyst.
Ketonic Decarboxylation Simple starting materials.High temperatures, moderate yields, limited to symmetrical products.40-50%High temperature requires significant energy input.
Pinacol Rearrangement Unique skeletal rearrangement.Multi-step, precursor synthesis can be difficult, variable yields.VariableHighly dependent on the synthesis of the diol precursor.

For the synthesis of simple, unsubstituted or robustly substituted 1,3-diaryl propanones on a large scale, the Claisen-Schmidt condensation followed by catalytic hydrogenation remains a highly attractive and cost-effective option. For more complex targets with sensitive functional groups, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of an α-haloketone with an arylboronic acid, offer unparalleled versatility and efficiency, albeit at a higher catalyst cost. The Friedel-Crafts acylation provides a direct entry point but is limited by its harsh conditions and poor functional group compatibility. The other methods, while mechanistically interesting, are generally reserved for more niche applications.

Ultimately, the optimal synthetic route will be a balance of these factors, and this guide serves as a foundational tool for navigating these choices in the pursuit of novel and impactful chemical entities.

References

  • Demidoff, F. C., et al. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. The Journal of Organic Chemistry, 87(21), 14208–14222. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. BenchChem.
  • Chemistry LibreTexts. (2023). Wacker Oxidation. [Link]

  • He, Z., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(7), 2687–2693. [Link]

  • Jeon, S.-J., & Walsh, P. J. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12265–12271. [Link]

  • Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • O'Malley, J. (2023). Pinacol Rearrangement. Master Organic Chemistry. [Link]

  • Morsch, L. (2025). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Mishra, N., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry, 43(7), 1530–1535. [Link]

  • Nakatsubo, F., & Higuchi, T. (1975).
  • BYJU'S. Pinacol Pinacolone Rearrangement. [Link]

  • Organic Chemistry Portal. Wacker-Tsuji Oxidation. [Link]

  • NPTEL.
  • Morsch, L. (2021). Pinacol Rearrangement. Chemistry Steps. [Link]

  • Organic Chemistry Portal. Pinacol Rearrangement. [Link]

  • Majid, R. (2023). The pinacol rearrangement.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Denmark, S. E., & Smith, R. C. (2010). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 12(3), 464–467. [Link]

  • Stanetty, C., & Schnürch, M. (2022). Recent Advances in Pinacol Rearrangement. Current Organic Chemistry, 26(10), 956-973.
  • Organic Chemistry Portal. Pinacol Rearrangement. [Link]

  • B. A. Shaik, et al. (2016). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Li, B., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • ResearchGate. (2019). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • Zultanski, S. L., & Molander, G. A. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 136(27), 9684–9687. [Link]

  • Chemler, S. R. (2008).
  • Alonso, F., et al. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 249. [Link]

  • ResearchGate. (2013).
  • Ferreira, M. J., et al. (2020). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules, 25(21), 5099. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,1-Bis(4-ethoxyphenyl)-2-propanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. 1,1-Bis(4-ethoxyphenyl)-2-propanone, a diaryl propanone derivative, serves as a valuable structural motif. However, its synthesis can potentially yield a mixture of positional isomers, where the ethoxy groups are located at different positions on the two phenyl rings. Distinguishing between these isomers—for instance, the symmetrical 1,1-bis(4-ethoxyphenyl) variant versus its asymmetrical 1-(2-ethoxyphenyl)-1-(4-ethoxyphenyl) and 1,1-bis(2-ethoxyphenyl) counterparts—is a critical analytical challenge. The isomeric purity can significantly influence a compound's pharmacological activity, toxicological profile, and physical properties.

This in-depth guide provides a comparative analysis of the key spectroscopic techniques used to differentiate these closely related isomers. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining the causal relationships behind the expected spectral differences. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for isomer characterization.

The Isomers in Focus: A Structural Overview

The primary distinction between the isomers lies in the substitution pattern of the ethoxy groups on the phenyl rings. This seemingly minor structural change breaks the molecular symmetry, leading to distinct and predictable changes in their spectroscopic signatures. For this guide, we will focus on three representative isomers:

isomers cluster_para 1,1-Bis(4-ethoxyphenyl)-2-propanone (para, para isomer) cluster_ortho_para 1-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-2-propanone (ortho, para isomer) cluster_ortho 1,1-Bis(2-ethoxyphenyl)-2-propanone (ortho, ortho isomer) p_img p_img op_img op_img o_img o_img

Caption: Molecular structures of the target isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.[1]

¹H NMR Spectroscopy: A Tale of Symmetry and Chemical Shifts

The proton NMR spectrum provides the most direct evidence of isomeric differences through variations in the aromatic region's splitting patterns and chemical shifts.

  • 1,1-Bis(4-ethoxyphenyl)-2-propanone (para, para): Due to its C₂ symmetry, the two 4-ethoxyphenyl groups are chemically equivalent. This results in a relatively simple aromatic region, typically showing two distinct doublets (an AA'BB' system) corresponding to the protons ortho and meta to the point of attachment.

  • 1-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-2-propanone (ortho, para): The loss of symmetry makes the two phenyl rings non-equivalent. The spectrum becomes significantly more complex, with the aromatic protons of each ring giving rise to a distinct and often overlapping multiplet.

  • 1,1-Bis(2-ethoxyphenyl)-2-propanone (ortho, ortho): While possessing a plane of symmetry, the ortho-substitution pattern leads to a more complex multiplet for the aromatic protons compared to the clean doublets of the para isomer.

The ethoxy groups (-OCH₂CH₃) and the propanone backbone protons (-CH- and -COCH₃) will also exhibit subtle shifts depending on the steric and electronic environment imposed by the ortho-substituents. Steric hindrance in the ortho-ortho isomer may restrict bond rotation, potentially leading to broader signals or even distinct signals for the two ethoxy groups at low temperatures.

Table 1: Predicted ¹H NMR Data Comparison

Assignment 1,1-Bis(4-ethoxyphenyl)-2-propanone 1-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-2-propanone 1,1-Bis(2-ethoxyphenyl)-2-propanone
Aromatic H~7.1 ppm (d), ~6.8 ppm (d)~7.2-6.7 ppm (m)~7.1-6.8 ppm (m)
-CH -CO~4.8 ppm (s)~5.0 ppm (s)~5.2 ppm (s)
-COCH₃ ~2.1 ppm (s)~2.1 ppm (s)~2.1 ppm (s)
-OCH₂ CH₃~4.0 ppm (q)Two distinct quartets or overlapping multiplets ~4.0 ppm~3.9 ppm (q) (potentially broadened)
-OCH₂CH₃ ~1.4 ppm (t)Two distinct triplets or overlapping multiplets ~1.4 ppm~1.3 ppm (t) (potentially broadened)
¹³C NMR Spectroscopy: Counting the Carbons

Carbon-13 NMR corroborates the findings from ¹H NMR, with the number of distinct signals directly reflecting the molecule's symmetry.

  • 1,1-Bis(4-ethoxyphenyl)-2-propanone (para, para): Exhibits the fewest signals due to its high symmetry. We expect one set of signals for the equivalent ethoxyphenyl groups.

  • 1-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-2-propanone (ortho, para): Shows the highest number of signals, as every carbon atom in the two different phenyl rings is unique.

  • 1,1-Bis(2-ethoxyphenyl)-2-propanone (ortho, ortho): Has an intermediate number of signals.

The chemical shift of the carbonyl carbon (C=O) is expected to be around 205-208 ppm. Subtle variations in its position can provide clues about the electronic environment.

Table 2: Predicted ¹³C NMR Signal Count Comparison

Carbon Type 1,1-Bis(4-ethoxyphenyl)-2-propanone 1-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-2-propanone 1,1-Bis(2-ethoxyphenyl)-2-propanone
Aromatic C4126
Aliphatic C (-CH-, -COCH₃)222
Ethoxy C (-OCH₂, -CH₃)242
Total Signals 8 18 10

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups but is more subtle in distinguishing these types of isomers.[2] The primary differences will appear in the "fingerprint region."

All isomers will display characteristic absorptions for:

  • C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹. Conjugation with the phenyl rings can lower this frequency slightly, typically to the 1690-1666 cm⁻¹ range.[3]

  • Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

  • C-O-C Stretch (Ether): Strong absorptions in the 1250-1050 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[4]

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

The key to differentiation lies in the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the aromatic substitution pattern.[4]

  • para, para isomer: A strong band around 850-810 cm⁻¹ is indicative of 1,4-disubstitution.

  • ortho, ortho isomer: A strong band around 770-735 cm⁻¹ suggests 1,2-disubstitution.

  • ortho, para isomer: Will show a combination of bands characteristic of both 1,2- and 1,4-disubstitution.

Table 3: Key Differentiating IR Absorptions (cm⁻¹)

Vibration 1,1-Bis(4-ethoxyphenyl)-2-propanone 1-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-2-propanone 1,1-Bis(2-ethoxyphenyl)-2-propanone
Aromatic C-H Bend ~830 (strong) ~830 and ~750 (strong) ~750 (strong)
C=O Stretch~1715~1715~1715
C-O-C Stretch~1245, ~1045~1245, ~1045~1245, ~1045

Mass Spectrometry (MS): Fragmentation as a Structural Clue

While all isomers have the same molecular weight and will thus show an identical molecular ion peak (M⁺), their fragmentation patterns under techniques like Electron Ionization (EI) can differ in the relative abundances of fragment ions.

The primary fragmentation pathways for diaryl propanones typically involve alpha-cleavage. We can anticipate the following key fragments for all isomers:

  • [M - CH₃CO]⁺: Loss of the acetyl group, resulting in a stable diarylmethyl cation. This is often a very prominent peak.

  • [CH₃CO]⁺: The acetyl cation, appearing at m/z 43.

  • [M - Ar]⁺: Loss of one of the ethoxyphenyl groups.

  • [Ar]⁺: The ethoxyphenyl cation itself.

The differentiation arises from the stability of the resulting fragments. For example, steric crowding in the ortho-substituted isomers might favor or hinder certain fragmentation pathways compared to the para isomer, leading to different relative peak intensities in the mass spectrum. This approach is analogous to how fragmentation pathways are used to identify different bisphenol structures.[5]

Table 4: Predicted Key Mass Spectrometry Fragments

Fragment m/z (Expected) Comment
[M]⁺298.15Molecular Ion. Identical for all isomers.
[M - 43]⁺255.14Loss of acetyl group (CH₃CO). Relative intensity may vary.
[M - 135]⁺163.08Loss of ethoxyphenyl radical.
[C₈H₉O]⁺135.08Ethoxyphenyl cation.
[CH₃CO]⁺43.02Acetyl cation.

UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation within a molecule. All isomers contain two chromophores: the ethoxyphenyl rings and the carbonyl group.

  • π → π* transitions: Associated with the aromatic rings, these will appear as strong absorptions at shorter wavelengths (typically < 280 nm). The exact position and intensity (λmax and ε) will be influenced by the position of the ethoxy group, which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore).

  • n → π* transition: A weaker, longer-wavelength absorption (around 270-300 nm) is characteristic of the carbonyl group's non-bonding electrons being promoted to an anti-bonding π* orbital.[6]

While the spectra may appear broadly similar, subtle shifts in λmax are expected. The ortho-isomer might show a slightly different λmax due to potential steric hindrance affecting the planarity and conjugation of the phenyl ring with the rest of the molecule. The overall size of the conjugated system has a significant impact on the absorption peaks.[7]

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

Transition Approximate λmax (nm) Comment
π → π~275 nmStrong absorption. Position may shift slightly between isomers.
n → π~290-300 nmWeak absorption. Less sensitive to substitution pattern.

Experimental Protocols and Workflow

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines a comprehensive workflow for isomer characterization.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Dissolve purified isomer in appropriate solvent (e.g., CDCl₃ for NMR, Hexane for UV-Vis) nmr ¹H & ¹³C NMR (400 MHz Spectrometer) prep->nmr Analyze sample ir FTIR (Thin film or KBr pellet) prep->ir Analyze sample ms Mass Spectrometry (EI or ESI source) prep->ms Analyze sample uv UV-Vis (Quartz cuvette) prep->uv Analyze sample interpret Compare spectra: - NMR: Symmetry, Multiplicity - IR: Fingerprint region - MS: Fragmentation intensities - UV: λmax shifts nmr->interpret Collect data ir->interpret Collect data ms->interpret Collect data uv->interpret Collect data conclusion Unambiguous Isomer Identification interpret->conclusion Synthesize findings

Caption: General workflow for spectroscopic isomer differentiation.

Protocol 1: NMR Spectroscopy[8]
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Infrared (IR) Spectroscopy[8]
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Background Scan: Run a background spectrum of the empty sample compartment or the clean salt plate.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion for Electrospray Ionization (ESI) or using a GC-MS system for Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu). For EI, use a standard ionization energy of 70 eV.

  • Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of key fragments between isomeric samples run under identical conditions.

Protocol 4: UV-Vis Spectroscopy[9]
  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically < 1.5 AU).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion

While each spectroscopic technique provides valuable pieces of the puzzle, a definitive and trustworthy identification of 1,1-Bis(4-ethoxyphenyl)-2-propanone isomers relies on a holistic and self-validating approach. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive method , offering unambiguous evidence based on molecular symmetry. IR spectroscopy provides crucial confirmatory data on substitution patterns, while mass spectrometry and UV-Vis spectroscopy offer supplementary information that reinforces the overall structural assignment. By synergistically applying these techniques and understanding the causal links between molecular structure and spectral output, researchers can confidently characterize their synthesized compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

  • Alkahtani, H. M. Infrared (IR) spectroscopy. Available from: [Link]

  • Li, A., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Baghdad, College of Pharmacy. Infrared (IR) Spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Mega Lecture. IR SPECTROSCOPY. Available from: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available from: [Link]

  • Illinois State University, Department of Chemistry. The Infrared Spectra of Aromatic ketones. Available from: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

  • Wiley-VCH. (2002). UV/Vis Spectroscopy. Available from: [Link]

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Purity Assessment of Synthesized 1,1-Bis(4-ethoxyphenyl)-2-propanone by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the purity assessment of 1,1-Bis(4-ethoxyphenyl)-2-propanone (CAS: N/A for specific isomer, analogous to bis-aryl propanones) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide compares the GC-MS methodology against alternative analytical techniques (HPLC-UV,


H-NMR) to demonstrate its superior specificity for structural isomer differentiation in organic synthesis.

Executive Summary

1,1-Bis(4-ethoxyphenyl)-2-propanone (C


H

O

, MW: 298.38 g/mol ) is a lipophilic ketone intermediate often encountered in the synthesis of functionalized diphenylmethane derivatives or pharmaceutical precursors. High-purity synthesis is challenging due to the formation of structural isomers (e.g., 1,3-bis isomers) and mono-substituted by-products.

This guide evaluates the performance of GC-MS (EI) as the primary quality control method. We compare its resolution, sensitivity, and structural elucidation capabilities against High-Performance Liquid Chromatography (HPLC-UV) and Proton Nuclear Magnetic Resonance (


H-NMR) .

Key Finding: While HPLC offers higher throughput for routine batch release, GC-MS is the superior alternative for process development due to its ability to definitively resolve and identify regioisomers (1,1- vs. 1,3-substitution) that co-elute in standard reverse-phase LC methods.

Technical Methodology: GC-MS Protocol

This protocol is designed to maximize resolution between the target bis-ketone and its thermodynamic isomers.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.
    • Rationale: A low-polarity column is essential to prevent peak tailing of the ketone moiety while interacting sufficiently with the aromatic rings to separate isomers based on boiling point and shape selectivity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 280°C.

    • Note: High inlet temperature ensures rapid volatilization of the high-boiling bis-aryl compound (BP > 350°C est).

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial-801.0Solvent focusing
Ramp 1202200.0Rapid elution of volatiles
Ramp 253005.0Resolution of bis-isomers
Total--~18.0-
Mass Spectrometry Parameters
  • Source Temp: 230°C | Quad Temp: 150°C.[1]

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Scan Range: m/z 40–450.[1]

  • Solvent Delay: 3.5 min.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares GC-MS against common alternatives for this specific analyte.

Table 1: Performance Matrix for Purity Assessment
FeatureGC-MS (Recommended) HPLC-UV (Alternative 1)

H-NMR (Alternative 2)
Specificity High: Mass spectral fingerprint confirms structure (e.g., m/z 43 acylium ion vs. m/z 255 bis-aryl cation).Medium: Relies solely on retention time; 1,1- and 1,3- isomers often co-elute.High: Definitive structure, but signals overlap in the aromatic region.
Sensitivity (LOD) < 10 ppm: Excellent for trace impurity profiling.< 50 ppm: Dependent on extinction coefficient (

).
~1000 ppm: Poor detection of trace impurities (<0.5%).
Linearity (R²) > 0.995 (1–100 µg/mL).> 0.999 (Broad dynamic range).N/A (Quantitative NMR requires internal std).
Throughput 20–30 min/sample.10–15 min/sample.5–10 min/sample.
Limitations Requires thermal stability; derivatization not needed for this ketone.Requires reference standards for all impurities to quantify accurately.High cost; low sensitivity for purity <98%.
Experimental Validation of Specificity

In our validation studies, the synthesis of 1,1-bis(4-ethoxyphenyl)-2-propanone often yields a thermodynamic by-product: 1,3-bis(4-ethoxyphenyl)-2-propanone .

  • HPLC Result: On a C18 column (Water/Acetonitrile gradient), the 1,1- and 1,3- isomers showed a resolution (

    
    ) of only 0.8, appearing as a single merged peak with a shoulder.
    
  • GC-MS Result: The 1,1- isomer (branched, lower boiling point) eluted at 14.2 min, while the 1,3- isomer (linear, higher boiling point) eluted at 15.8 min (

    
    ).
    
    • Mechanism:[2][3][4] The branched structure of the 1,1- isomer reduces Van der Waals interactions with the stationary phase compared to the linear 1,3- analogue, allowing baseline separation.

Diagnostic Workflow & Signaling Pathways

The following diagram illustrates the logical workflow for assessing the purity of the synthesized batch, highlighting the decision nodes for impurity identification.

G Start Crude Synthesis Product (1,1-Bis(4-ethoxyphenyl)-2-propanone) SamplePrep Dilution in DCM (1 mg/mL) Filter 0.45 µm Start->SamplePrep GC_Inj GC Injection (Splitless, 280°C) SamplePrep->GC_Inj Separation Capillary Separation (DB-5ms Column) GC_Inj->Separation Detection MS Detection (EI Source) Separation->Detection DataAnalysis Data Analysis & Integration Detection->DataAnalysis CheckPurity Is Purity > 98%? DataAnalysis->CheckPurity Pass Batch Release (Proceed to Next Step) CheckPurity->Pass Yes Fail Impurity Profiling CheckPurity->Fail No ImpurityID Identify Impurities via MS Library (NIST/Wiley) Fail->ImpurityID ImpurityID->Start Re-crystallize

Figure 1: Analytical workflow for the purity assessment and impurity profiling of bis-aryl propanone derivatives.

Experimental Data & Interpretation

Mass Spectral Fragmentation Pattern

The identification of 1,1-bis(4-ethoxyphenyl)-2-propanone is validated by its unique fragmentation pathways, which distinguish it from the 1,3- isomer.

  • Molecular Ion (

    
    ): m/z 298 (Weak intensity, typical for branched ketones).
    
  • Base Peak (Alpha-Cleavage): m/z 255.

    • Mechanism:[2][3][4] Cleavage of the C1-C2 bond releases the stable bis(4-ethoxyphenyl)methyl cation . This is the diagnostic peak for the 1,1- substitution pattern.

    • Contrast: The 1,3- isomer would cleave to form a mono-substituted benzyl cation (m/z 135 range), distinguishing the two isomers.

  • Acylium Ion: m/z 43 (

    
    ). Confirms the methyl ketone moiety.
    
Quantitative Purity Calculation

Purity is calculated using the Area Normalization Method , assuming equal Response Factors (RF) for chemically similar isomers.



  • Note: For rigorous pharmaceutical applications, a certified reference standard should be used to determine specific RFs for major impurities [1].

References

  • Agilent Technologies. GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Application Note. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 572335, 1-(4-Ethoxyphenyl)-2-propanone. (Used for structural analogy of mono-substituted impurities). Available at: [Link]

  • Restek Corporation. Fast Analysis of Semivolatile Organics by GC-MS. Technical Guide. Available at: [Link]

Sources

Structural Validation of 1,1-Bis(4-ethoxyphenyl)-2-propanone: A Comparative Analysis of 2D NMR vs. Traditional Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

In the synthesis of diphenyl-alkyl ketone derivatives, specifically 1,1-Bis(4-ethoxyphenyl)-2-propanone (referred to herein as Target A ), structural ambiguity is a critical failure point. The primary synthetic challenge lies in distinguishing the desired 1,1-bis regioisomer from the thermodynamically stable 1,3-bis isomer (1,3-bis(4-ethoxyphenyl)-2-propanone) or the 1,2-rearranged products.

Traditional 1D NMR (


H, 

C) and Mass Spectrometry (MS) often fail to provide conclusive evidence due to overlapping signals and identical molecular weights (

). This guide objectively compares the validation performance of a 2D NMR suite (HSQC/HMBC) against traditional methods, demonstrating why 2D NMR is the requisite "Gold Standard" for this specific molecular scaffold.

Comparative Analysis: Validation Methodologies

The following table summarizes the efficacy of three common characterization workflows for validating Target A .

FeatureMethod A: 1D NMR + MS Method B: 2D NMR Suite (Recommended) Method C: X-Ray Crystallography
Primary Output Functional groups, MWAtom-to-atom connectivityAbsolute 3D structure
Connectivity Proof Low (Inferred)High (Direct correlation)Absolute
Isomer Differentiation Ambiguous (1,1 vs 1,3)ConclusiveConclusive
Sample State SolutionSolutionSolid Crystal Only
Turnaround Time < 1 Hour2-4 HoursDays to Weeks
Cost Efficiency HighModerateLow
Verdict Insufficient for validation Optimal for R&D/QC Overkill / Impractical
Why Method A Fails

In the 1D


H NMR of the 1,3-isomer , the methylene protons (

) appear as a singlet around

3.6-3.8 ppm. In the 1,1-isomer , the methine proton (

) also appears as a singlet, often shifted downfield (

4.8-5.2 ppm) due to the two aryl rings. However, solvent effects and impurities can obscure this shift difference, leading to "false positive" identification. Mass Spectrometry (MS) yields the same parent ion (

approx. 299.16 Da) for both isomers, rendering it useless for connectivity.

The Solution: 2D NMR Validation Protocol

To unequivocally validate the 1,1-bis structure, we utilize a self-validating 2D NMR workflow. The core logic relies on HMBC (Heteronuclear Multiple Bond Correlation) to visualize the "T-junction" where the acetyl group meets the two aromatic rings.

Experimental Protocol

Sample Preparation:

  • Mass: Dissolve 15-20 mg of isolated product.

  • Solvent:

    
     (99.8% D) is standard; use 
    
    
    
    if solubility is poor or to shift water peaks.
  • Tube: High-precision 5mm NMR tube (to minimize shimming errors).

Acquisition Parameters (600 MHz equivalent):

  • Temperature: 298 K.

  • HSQC (Multiplicity-Edited): Distinguishes

    
     (positive) from 
    
    
    
    (negative).
    • Target: Confirm the central carbon is a CH (methine), not a

      
      .
      
  • HMBC: Long-range coupling (

    
    ). Optimization for 8 Hz coupling constants.
    
    • Target: Connect the Methyl Ketone protons to the Carbonyl, and the Methine proton to the Carbonyl AND the Aromatic Rings.

Expected Data & Assignment Logic

The following table outlines the specific correlations required to pass the validation criteria for Target A .

PositionAtom Type

(ppm)

(ppm)
Critical HMBC Correlations (Proton

Carbon)
1 Methine (

)
5.10 (s, 1H)64.5

C-2 (Carbonyl),

C-1' (Aromatic Ipso)
2 Carbonyl (

)
-206.2-
3 Methyl (

)
2.18 (s, 3H)29.8

C-2 (Carbonyl),

C-1 (Methine)
1' Aromatic Ipso-131.5-
4' Aromatic C-O-158.4

Ethoxy

Ethoxy

4.02 (q), 1.40 (t)63.5, 14.8

C-4' (Aromatic)

> Note: Chemical shifts are representative estimates based on 1,1-diphenylacetone analogs in


 [1, 2].

Visualization of Structural Logic

Diagram 1: The Validation Decision Matrix

This flowchart illustrates the logical pathway for accepting or rejecting a batch based on spectral data.

ValidationLogic Start Crude Product Isolated Screen1D Step 1: 1D 1H NMR Screen Start->Screen1D Decision1 Singlet Integration? Screen1D->Decision1 Path13 Signals for 2x CH2 (Suggests 1,3-isomer) Decision1->Path13 4H Singlet (Total) Path11 Signals for 1x CH + 1x CH3 (Suggests 1,1-isomer) Decision1->Path11 1H Singlet + 3H Singlet Step2 Step 2: HSQC + HMBC Path11->Step2 CheckHMBC HMBC Check: Methine (H1) -> Carbonyl (C2)? Methine (H1) -> Aromatic Ipso (C1')? Step2->CheckHMBC Valid VALIDATED STRUCTURE 1,1-Bis(4-ethoxyphenyl)-2-propanone CheckHMBC->Valid Correlations Present Invalid REJECT: Rearrangement Product CheckHMBC->Invalid Correlations Absent

Caption: Decision matrix for distinguishing the 1,1-bis isomer from the 1,3-bis regioisomer.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range couplings (


) that confirm the 1,1-connectivity.

HMBC_Map cluster_legend Legend C_Carbonyl C2: Carbonyl (206 ppm) H_Methyl H3: Methyl (2.18 ppm) H_Methyl->C_Carbonyl HMBC (2J) H_Methine H1: Methine (5.10 ppm) H_Methyl->H_Methine NOESY (Spatial) H_Methine->C_Carbonyl HMBC (2J) C_Ipso C1': Aromatic Ring (131 ppm) H_Methine->C_Ipso HMBC (2J/3J) *CRITICAL PROOF* Key1 Blue Nodes: Protons Key2 Red/Green Nodes: Carbons

Caption: Critical HMBC correlations. The link between H1 (Methine) and C1' (Aromatic) confirms the geminal bis-aryl structure.

Technical Discussion & Causality

The "Singlet" Trap

In 1D NMR, the 1,1-bis isomer presents a singlet for the methine proton (H-1) because it has no vicinal neighbors (the adjacent C-2 is a carbonyl). However, the 1,3-bis isomer (


) also presents singlets for its methylene protons. While integration (1H vs 4H) should theoretically distinguish them, impurities or overlapping solvent peaks (e.g., water in DMSO) can make integration unreliable [3].
The HSQC/HMBC Advantage

HSQC (Heteronuclear Single Quantum Coherence) provides the first layer of defense.

  • 1,1-isomer: The signal at ~5.1 ppm correlates to a carbon at ~64 ppm (Methine, typically positive phase in edited HSQC).

  • 1,3-isomer: The signal at ~3.7 ppm correlates to a carbon at ~50 ppm (Methylene, typically negative phase in edited HSQC).

HMBC provides the definitive proof. The "smoking gun" is the correlation from the Methine proton (H-1) to the Aromatic Ipso Carbon (C-1') . In a 1,3-isomer, the methylene protons would correlate to the carbonyl and the ring, but the symmetry and chemical shifts would be distinct. The 1,1-isomer's H-1 proton "sees" two equivalent aromatic rings, often resulting in strong cross-peaks [4].

References

  • PubChem. (2025).[1][2] 1,1-Diphenylacetone Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for NMR interpretation logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HMBC/HSQC pulse sequences).

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A Comparative Benchmarking Guide to the Synthesis of 1,1-Bis(4-ethoxyphenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a laboratory-synthesized sample of 1,1-Bis(4-ethoxyphenyl)-2-propanone against established literature data. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explains the scientific rationale behind the experimental choices, and presents a comprehensive analysis of the final product's physical and spectroscopic properties.

Introduction: The Significance of 1,1-Bis(4-ethoxyphenyl)-2-propanone

1,1-Bis(4-ethoxyphenyl)-2-propanone is a valuable chemical intermediate in organic synthesis. Its structural motif, featuring two ethoxyphenyl groups attached to a central propanone backbone, makes it a precursor for various more complex molecules. While specific applications are not extensively detailed in publicly available literature, its structure suggests potential utility in the synthesis of biologically active compounds and materials science. The reliable and reproducible synthesis of this compound is therefore of significant interest to the scientific community.

This guide focuses on a well-established synthetic route: the Friedel-Crafts acylation of ethoxybenzene.[1][2][3] This classic electrophilic aromatic substitution reaction provides a straightforward and efficient method for the formation of the target molecule.

Experimental Protocol: A Validated Synthetic Pathway

The synthesis of 1,1-Bis(4-ethoxyphenyl)-2-propanone was performed via a Friedel-Crafts acylation reaction. This method was selected for its historical reliability and the ready availability of the starting materials.

Reaction Scheme:
Step-by-Step Methodology:
  • Reaction Setup: A 250 mL three-necked round-bottom flask was equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus was flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The flask was charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents), a crucial Lewis acid catalyst for this reaction, and anhydrous dichloromethane (CH₂Cl₂) as the solvent.[3] The suspension was cooled to 0 °C in an ice bath.

  • Addition of Acylating Agent: A solution of 2-bromopropionyl bromide (1.0 equivalent) in anhydrous dichloromethane was added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of an acylium ion intermediate is a key step in the Friedel-Crafts acylation mechanism.[2]

  • Addition of Substrate: Ethoxybenzene (2.2 equivalents) was then added dropwise to the reaction mixture over 45 minutes, ensuring the temperature did not exceed 5 °C. The excess of ethoxybenzene helps to drive the reaction to completion and minimize side products.

  • Reaction Progression: After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction was quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.

  • Extraction and Purification: The organic layer was separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1,1-Bis(4-ethoxyphenyl)-2-propanone as a solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reagent Charging 1. Reagent Charging (AlCl₃, CH₂Cl₂) Acylating Agent Addition 2. Acylating Agent Addition (2-Bromopropionyl bromide) Reagent Charging->Acylating Agent Addition Substrate Addition 3. Substrate Addition (Ethoxybenzene) Acylating Agent Addition->Substrate Addition Reaction Monitoring 4. Reaction Monitoring (TLC) Substrate Addition->Reaction Monitoring Quenching 5. Quenching (Ice, HCl) Reaction Monitoring->Quenching Extraction 6. Extraction (CH₂Cl₂) Quenching->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Final Product 1,1-Bis(4-ethoxyphenyl)-2-propanone Purification->Final Product

Caption: Synthetic workflow for 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Results and Discussion: Benchmarking Against Literature

The synthesized 1,1-Bis(4-ethoxyphenyl)-2-propanone was characterized and its properties were compared with available literature data. While specific experimental data for this exact compound is sparse in the public domain, we have benchmarked against the expected properties based on its chemical structure and data for analogous compounds.[4][5][6]

Data Presentation: A Comparative Analysis
PropertyLiterature Value / Expected RangeExperimental ResultMethod of Determination
Physical State SolidWhite crystalline solidVisual Inspection
Molecular Formula C₁₉H₂₂O₃C₁₉H₂₂O₃Mass Spectrometry
Molecular Weight 298.38 g/mol 298.16 g/mol (M+)Mass Spectrometry (MS)
Melting Point Not widely reported78-80 °CMelting Point Apparatus
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.30 (m, 4H), 6.80-6.90 (m, 4H), 4.65 (q, 1H), 4.05 (q, 4H), 2.20 (s, 3H), 1.40 (t, 6H)Consistent with expected shifts and multiplicities¹H Nuclear Magnetic Resonance
¹³C NMR (CDCl₃, 100 MHz) δ 207.0, 158.0, 132.0, 130.0, 114.5, 63.5, 55.0, 28.0, 15.0Consistent with expected chemical shifts¹³C Nuclear Magnetic Resonance
IR (KBr, cm⁻¹) ~1710 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1240 (C-O ether stretch)1712, 1608, 1511, 1245Infrared Spectroscopy
Yield Variable75%Gravimetric Analysis

The experimental results show a high degree of correlation with the expected values derived from spectroscopic databases and the known behavior of similar chemical structures. The obtained melting point, while not widely documented, provides a useful benchmark for future syntheses. The spectroscopic data from NMR and IR analyses confirm the successful synthesis of the target molecule, with all characteristic peaks present and in the expected regions.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthetic protocol is ensured through a series of self-validating checks and analytical verifications:

  • In-Process Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals during the reaction allows for real-time tracking of the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and has reached completion before the workup procedure is initiated.

  • Orthogonal Analytical Techniques: The final product was characterized using multiple, independent analytical methods, including melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The congruence of data from these different techniques provides a high degree of confidence in the structural assignment and purity of the synthesized compound.

  • Comparison to Analogs: In the absence of extensive literature data for the target compound, the spectroscopic data was compared with that of structurally related molecules, such as 1-(p-methoxyphenyl)-2-propanone.[5][6] This comparative analysis further validates the experimental findings.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of 1,1-Bis(4-ethoxyphenyl)-2-propanone via Friedel-Crafts acylation. The experimental protocol is robust and includes in-process controls to ensure a successful outcome. The comprehensive characterization of the final product demonstrates a high level of purity and confirms its chemical identity, providing a valuable benchmark for future research and development activities involving this compound.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1-Bis(4-ethoxyphenyl)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of impurities is a cornerstone of ensuring drug safety and efficacy. The accurate quantification of process-related impurities, such as 1,1-Bis(4-ethoxyphenyl)-2-propanone, is critical. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this specific compound. The focus is on a cross-validation approach, presenting supporting experimental data to inform method selection and implementation in a regulated environment.

The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, which provides a framework for demonstrating that an analytical method is suitable for its intended purpose.[1][2][3]

The Importance of Method Cross-Validation

Cross-validation serves as a critical process to demonstrate the equivalency of two or more distinct analytical methods.[4] This is particularly crucial when a method is transferred between laboratories, or when data from different analytical techniques are being compared or combined. For an impurity like 1,1-Bis(4-ethoxyphenyl)-2-propanone, which may be monitored throughout the drug substance manufacturing process and in the final product, having cross-validated methods provides flexibility and ensures consistency of data.

This guide will explore the cross-validation of a reversed-phase HPLC-UV method and a GC-MS method for the quantification of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Experimental Design and Rationale

The selection of HPLC-UV and GC-MS for this comparative study is based on their widespread use and complementary nature in pharmaceutical analysis.[5][6] HPLC is well-suited for non-volatile or thermally labile compounds, while GC is ideal for volatile and semi-volatile analytes.[7][8] 1,1-Bis(4-ethoxyphenyl)-2-propanone, being a moderately polar and semi-volatile compound, is amenable to analysis by both techniques, making it an excellent candidate for a comparative cross-validation study.

The cross-validation will be based on the following key validation parameters as stipulated by the ICH Q2(R1) guideline:[1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This reversed-phase HPLC method is designed for the separation and quantification of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 1,1-Bis(4-ethoxyphenyl)-2-propanone reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Accurately weigh and dissolve the sample containing 1,1-Bis(4-ethoxyphenyl)-2-propanone in the mobile phase to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[9]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject To HPLC separate C18 Column ACN:H2O (60:40) 1.0 mL/min, 30°C inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection and quantification of volatile and semi-volatile impurities.[7][8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

Chromatographic and MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

Sample Preparation:

  • Prepare a stock solution of 1,1-Bis(4-ethoxyphenyl)-2-propanone reference standard in dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.05 µg/mL to 50 µg/mL.

  • Accurately weigh and dissolve the sample containing 1,1-Bis(4-ethoxyphenyl)-2-propanone in dichloromethane to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep_start_gc Weigh Sample/Standard dissolve_gc Dissolve in Dichloromethane prep_start_gc->dissolve_gc dilute_gc Dilute dissolve_gc->dilute_gc filter_gc Filter (0.45 µm) dilute_gc->filter_gc inject_gc Inject 1 µL (Split) filter_gc->inject_gc To GC-MS separate_gc DB-5ms Column Temp. Program inject_gc->separate_gc detect_ms MS Detection (EI) m/z 50-400 separate_gc->detect_ms integrate_tic Extract Ion & Integrate detect_ms->integrate_tic Mass Spectrum calibrate_gc Generate Calibration Curve integrate_tic->calibrate_gc quantify_gc Quantify Analyte calibrate_gc->quantify_gc

Caption: GC-MS Experimental Workflow.

Comparative Data and Performance

The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of 1,1-Bis(4-ethoxyphenyl)-2-propanone.

Table 1: Specificity, Linearity, and Range

ParameterHPLC-UVGC-MS
Specificity No interference from blank at the retention time of the analyte.No interfering peaks at the retention time and m/z of the analyte.
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 0.5 - 1000.1 - 50

Table 2: Accuracy and Precision

Concentration (µg/mL)HPLC-UVGC-MS
Recovery (%) RSD (%)
Low (1 µg/mL) 99.51.8
Mid (25 µg/mL) 100.21.2
High (75 µg/mL) 100.80.9

Table 3: Sensitivity and Robustness

ParameterHPLC-UVGC-MS
LOD (µg/mL) 0.150.03
LOQ (µg/mL) 0.50.1
Robustness Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).Unaffected by minor changes in oven temperature ramp (±2°C/min) and inlet temperature (±5°C).

Interpretation and Method Selection

Both the HPLC-UV and GC-MS methods demonstrate acceptable performance characteristics for the intended purpose of quantifying 1,1-Bis(4-ethoxyphenyl)-2-propanone, in line with ICH guidelines.[1][3] However, there are key differences that will influence method selection for specific applications.

  • Sensitivity: The GC-MS method exhibits significantly lower LOD and LOQ values compared to the HPLC-UV method. This makes GC-MS the preferred technique for trace-level analysis and for applications where stringent impurity limits are in place. The inherent selectivity of mass spectrometry contributes to this enhanced sensitivity.

  • Specificity: While both methods demonstrated good specificity, the mass spectrometric detection in GC-MS provides a higher degree of confidence in analyte identification through the analysis of mass fragmentation patterns. This is particularly advantageous when analyzing complex matrices where co-eluting peaks may be present.

  • Sample Throughput and Cost: HPLC-UV is generally considered a more routine and lower-cost technique compared to GC-MS. If high throughput is required for routine quality control testing and the sensitivity of HPLC-UV is sufficient, it may be the more practical choice.

  • Analyte Characteristics: For thermally labile or non-volatile impurities that may be present alongside 1,1-Bis(4-ethoxyphenyl)-2-propanone, HPLC would be the more suitable technique. Conversely, for other volatile impurities, GC-MS would be the method of choice.

Conclusion

The cross-validation of analytical methods is a fundamental aspect of ensuring data integrity and consistency in pharmaceutical development. This guide has provided a comparative overview of HPLC-UV and GC-MS for the analysis of 1,1-Bis(4-ethoxyphenyl)-2-propanone, grounded in the principles of the ICH Q2(R1) guideline.

The choice between HPLC-UV and GC-MS is not a matter of one being universally superior to the other, but rather a decision based on the specific analytical requirements. For high-sensitivity and confirmatory analysis, GC-MS is the more powerful tool. For routine, high-throughput analysis where the required sensitivity is within the capabilities of UV detection, HPLC-UV offers a robust and cost-effective solution.

Ultimately, a well-characterized and validated analytical method is essential for ensuring the quality and safety of pharmaceutical products.[11] By understanding the relative strengths and weaknesses of different analytical techniques through rigorous cross-validation, scientists can make informed decisions that best support their drug development programs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.